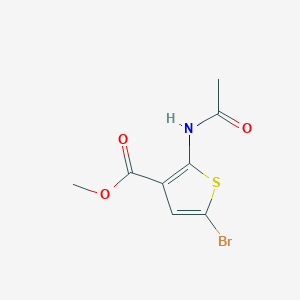
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “(Z)-2-acetylamino methyl cinnamate” involves a catalysis process using N,N-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Another example is the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, “2-Acetylamino-5-bromo-3-methylpyridine” has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzamide Compounds
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate: can be utilized in the synthesis of novel benzamide compounds. These compounds have shown promise in various fields due to their antioxidant, antibacterial, and potential drug industry applications . The synthesis process typically involves the use of IR, 1H NMR, 13C NMR spectroscopic, and elemental methods to analyze the products.
Anti-inflammatory Applications
This compound exhibits anti-inflammatory properties, which can be leveraged in medical research to develop treatments for conditions like acute kidney injury in animal models . Its efficacy in reducing inflammation makes it a valuable candidate for further pharmacological studies.
Polymer Synthesis
The compound serves as a precursor for the synthesis of functional polymers. These polymers are used as polymeric reagents or supports in biochemical and chemical applications. The synthesis involves binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .
Drug Discovery
In drug discovery, Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be a key intermediate. It can be used to create a variety of amide derivatives, which are significant in the development of new pharmaceuticals with applications ranging from cancer treatment to anti-microbial and anti-inflammatory drugs .
Industrial Applications
The compound’s derivatives find applications in industrial sectors such as plastics, rubber, paper industry, and agriculture. They are used to improve the properties of materials or as additives to enhance product performance .
Synthesis of Reactive Polymers
It can be used to synthesize reactive polymers by chemically modifying non-functional polymers or by direct polymerization of monomers with functional groups. These polymers have specific chemical, physicochemical, or biochemical functions and are used in a wide range of industrial and research applications .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups, affecting various biochemical pathways .
Result of Action
The compound’s potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture
Eigenschaften
IUPAC Name |
methyl 2-acetamido-5-bromothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOMPLHLUUVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

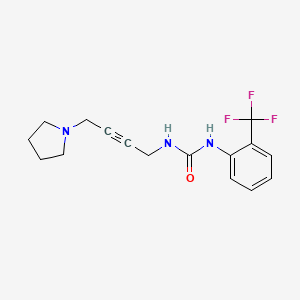
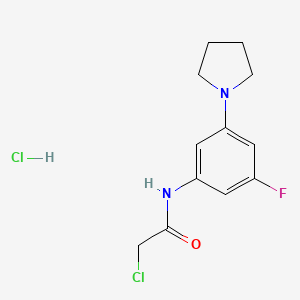

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)
![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)
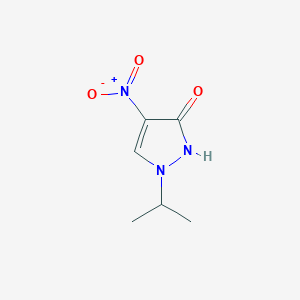
![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)
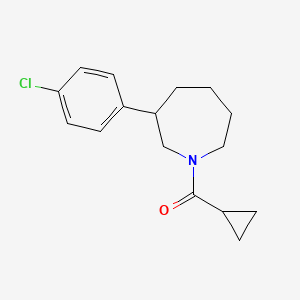
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)
![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)
![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)